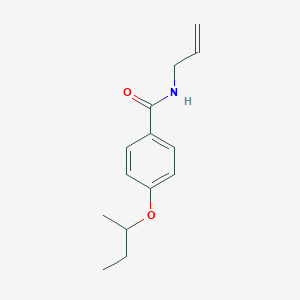![molecular formula C16H18N2O3 B268332 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268332.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of guanylyl cyclase (GC) activators. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.
Mécanisme D'action
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 activates sGC enzyme by binding to the heme moiety of the enzyme. This binding leads to the release of the inhibitory subunit of the enzyme, which allows the catalytic subunit to produce cGMP from guanosine triphosphate (GTP). The increase in cGMP levels leads to the activation of protein kinase G (PKG), which mediates the various physiological effects of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has been shown to have various biochemical and physiological effects, such as vasodilation, inhibition of platelet aggregation, reduction of inflammation, and protection against ischemia-reperfusion injury. These effects are mediated by the activation of sGC enzyme and the subsequent increase in cGMP levels in the cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has several advantages for lab experiments, such as its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and the need for special handling due to its potential toxicity.
Orientations Futures
There are several future directions for the research on N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272, such as:
1. Investigating the potential therapeutic applications of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 in other diseases, such as cancer and neurological disorders.
2. Developing new synthetic methods for N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 that can improve its yield and purity.
3. Studying the pharmacokinetics and pharmacodynamics of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 in vivo to better understand its efficacy and safety.
4. Developing new formulations of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 that can improve its solubility and bioavailability.
5. Studying the potential interactions of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 with other drugs and compounds to better understand its potential drug-drug interactions.
Conclusion:
In conclusion, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 is a promising chemical compound that has potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. Its activation of sGC enzyme and subsequent increase in cGMP levels in the cells lead to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and reduction of inflammation. Although N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has some limitations, such as its low solubility in water and potential toxicity, its advantages, such as its high potency, selectivity, and stability, make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 involves the reaction of 4-nitrophenyl isocyanate with sec-butylamine, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained by the reaction of the intermediate with furfurylamine in the presence of sodium hydride. The overall yield of the synthesis method is around 30%.
Applications De Recherche Scientifique
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. It has been shown to activate the soluble guanylyl cyclase (sGC) enzyme, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in the cells. This, in turn, leads to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and reduction of inflammation.
Propriétés
Nom du produit |
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
N-[4-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-3-11(2)17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
LJRQYNGZSDXHSM-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)


![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)


![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)